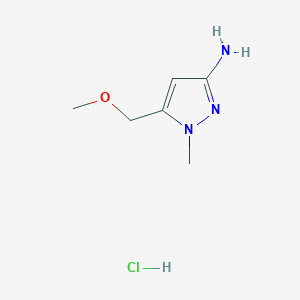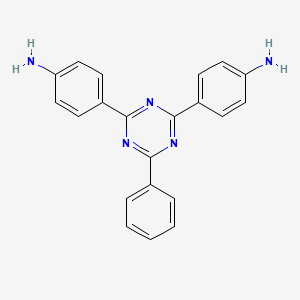![molecular formula C16H16N2O4 B13132563 1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone](/img/structure/B13132563.png)
1,1'-(4,4'-Dimethoxy-[2,2'-bipyridine]-6,6'-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is a chemical compound with the molecular formula C16H16N2O4. It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions. The presence of methoxy groups at the 4 and 4’ positions of the bipyridine ring enhances its electron-donating properties, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dimethoxy-2,2’-bipyridine.
Acylation Reaction: The bipyridine derivative undergoes an acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in coordination with metal-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its coordination properties.
作用機序
The mechanism of action of 1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone primarily involves its ability to act as a ligand and form stable complexes with metal ions. The methoxy groups enhance its electron-donating properties, facilitating the formation of chelates. These metal complexes can participate in various catalytic processes, including oxidation and reduction reactions, by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A precursor to the compound, used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of methoxy groups, affecting its electron-donating properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups, influencing its steric properties and coordination behavior.
Uniqueness
1,1’-(4,4’-Dimethoxy-[2,2’-bipyridine]-6,6’-diyl)diethanone is unique due to the presence of both methoxy groups and ethanone functionalities, which enhance its electron-donating properties and provide additional sites for chemical modification. This makes it a versatile ligand in coordination chemistry and a valuable compound in various scientific research applications.
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
1-[6-(6-acetyl-4-methoxypyridin-2-yl)-4-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)13-5-11(21-3)7-15(17-13)16-8-12(22-4)6-14(18-16)10(2)20/h5-8H,1-4H3 |
InChIキー |
WALFZWOCEVAHHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C2=NC(=CC(=C2)OC)C(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


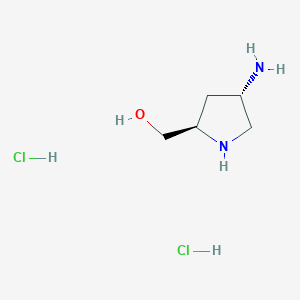
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)


![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
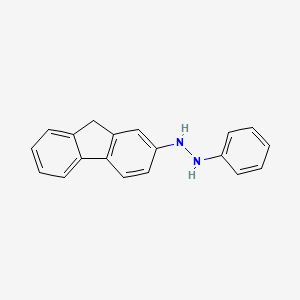
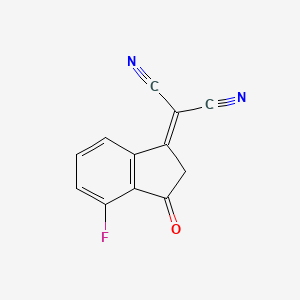
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
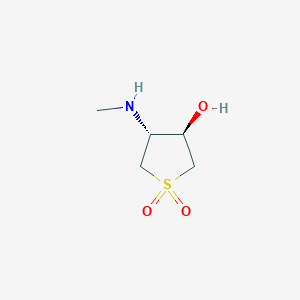
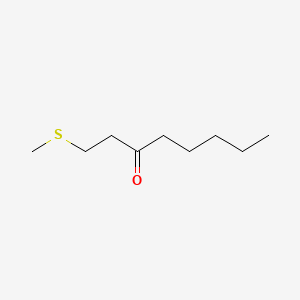
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
